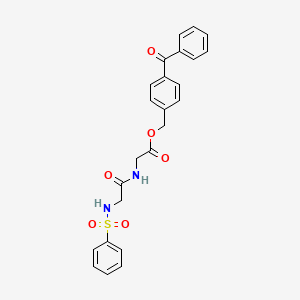![molecular formula C17H16ClNO3 B4163013 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163013.png)
5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid
Übersicht
Beschreibung
5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid, also known as CPB, is a chemical compound that has been widely used in scientific research due to its unique properties. CPB is a non-steroidal anti-inflammatory drug that has been shown to have potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid is not fully understood, but it is believed to work through multiple pathways. 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can contribute to the anticancer properties of 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid.
Biochemical and Physiological Effects:
5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and identifying potential targets for cancer therapy. Another advantage is its anti-inflammatory and analgesic properties, which make it a useful tool for studying inflammation and pain. One limitation of using 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid in lab experiments is its potential toxicity. 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid. One area of research is the development of more potent and selective 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid analogs that can be used in cancer therapy. Another area of research is the identification of the specific pathways and targets that are involved in the anticancer and anti-inflammatory effects of 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid. In addition, further studies are needed to investigate the potential toxicity of 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid and to identify ways to minimize its toxicity while maintaining its efficacy.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid has also been studied for its anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
5-chloro-2-(2-phenylbutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(18)10-14(15)17(21)22/h3-10,13H,2H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOJGQSGQIGTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162937.png)
![1-[3-(3-phenoxyphenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4162941.png)

![5-(2-aminoethyl)-4-[3-(methylthio)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4162954.png)


![1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162974.png)

![N'-[3-(2-biphenylyloxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4162981.png)

![N-[5-nitro-2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4162997.png)
![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B4163005.png)
![N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4163020.png)
![1-[2-(2-sec-butylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163035.png)